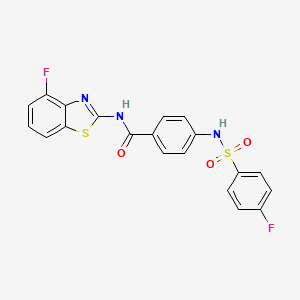

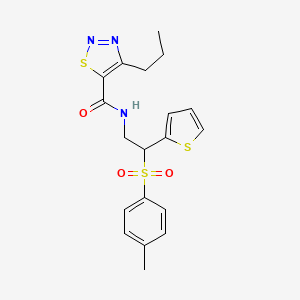

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

Overview

Description

The compound “SC-1” is a cleaning solution widely used in the semiconductor industry. It is known for its effectiveness in removing organic contaminants and particles from silicon wafers. The solution typically consists of a mixture of ammonium hydroxide, hydrogen peroxide, and water. This combination provides both solvating and oxidizing actions, making it highly efficient for cleaning purposes.

Mechanism of Action

Target of Action

SC-1, also known as Stat3-IN-7 or 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea, primarily targets the STAT3 protein . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

SC-1 interacts with its target, STAT3, by inhibiting its phosphorylation . This inhibition is achieved through a mechanism involving SHP-1, a protein tyrosine phosphatase. SC-1 induces cell apoptosis through SHP-1 dependent STAT3 inactivation . This means that SC-1 can prevent the activation of STAT3, thereby controlling the transcription of genes that STAT3 regulates.

Biochemical Pathways

By inhibiting STAT3, SC-1 could potentially affect these processes .

Result of Action

The primary result of SC-1’s action is the induction of apoptosis in cells through the inactivation of STAT3 . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inducing apoptosis, SC-1 could potentially control the proliferation of cells, which is particularly relevant in the context of cancer where uncontrolled cell growth is a key issue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SC-1 involves mixing specific ratios of ammonium hydroxide, hydrogen peroxide, and water. The general recipe for SC-1 is as follows:

- 5 parts water (H2O)

- 1 part 27% ammonium hydroxide (NH4OH)

- 1 part 30% hydrogen peroxide (H2O2)

The solution is prepared by first adding water to a container, followed by ammonium hydroxide, and then heating the mixture to approximately 70°C. Once the desired temperature is reached, hydrogen peroxide is added, causing the solution to bubble vigorously, indicating it is ready for use .

Industrial Production Methods

In industrial settings, SC-1 is produced in large quantities using automated systems that ensure precise mixing and temperature control. The solution is typically prepared in stainless steel or plastic containers to prevent contamination and ensure safety. The production process involves continuous monitoring of temperature and concentration to maintain the effectiveness of the cleaning solution.

Chemical Reactions Analysis

Types of Reactions

SC-1 undergoes several types of chemical reactions, including:

Oxidation: The hydrogen peroxide in SC-1 acts as a powerful oxidizing agent, breaking down organic contaminants on silicon wafers.

Solvation: Ammonium hydroxide helps dissolve organic residues, enhancing the cleaning efficiency of the solution.

Common Reagents and Conditions

The primary reagents in SC-1 are ammonium hydroxide and hydrogen peroxide. The solution is typically used at elevated temperatures (around 70°C) to maximize its cleaning efficiency. The reaction conditions involve maintaining a specific ratio of the reagents and ensuring the solution is used within a certain time frame to prevent degradation.

Major Products Formed

The major products formed during the cleaning process with SC-1 are water, oxygen, and dissolved organic residues. The oxidation of organic contaminants results in their breakdown into simpler compounds, which are then removed from the wafer surface.

Scientific Research Applications

SC-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Semiconductor Industry: SC-1 is extensively used for cleaning silicon wafers during the manufacturing of integrated circuits and other semiconductor devices.

Surface Preparation: The solution is used to prepare surfaces for various analytical techniques, such as scanning electron microscopy and atomic force microscopy.

Biomedical Research: SC-1 is employed in the preparation of biological samples for imaging and analysis, ensuring the removal of contaminants that could interfere with results.

Comparison with Similar Compounds

SC-1 is often compared with other cleaning solutions used in the semiconductor industry, such as SC-2 and Piranha solution. While SC-1 is primarily used for removing organic contaminants, SC-2 (a mixture of hydrogen peroxide and hydrochloric acid) is used for removing metallic contaminants. Piranha solution, which consists of sulfuric acid and hydrogen peroxide, is another powerful cleaning agent used for removing organic residues.

Similar Compounds

SC-2: Used for removing metallic contaminants from silicon wafers.

Piranha Solution: A mixture of sulfuric acid and hydrogen peroxide used for cleaning organic residues.

Buffered Oxide Etch (BOE): A solution used for etching silicon dioxide layers on wafers.

SC-1 is unique in its ability to combine both solvating and oxidizing actions, making it highly effective for cleaning purposes in the semiconductor industry.

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZDXDXIQZKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313019-65-6 | |

| Record name | 1313019-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of SC-1?

A1: SC-1 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers, including breast cancer. [, , ]

Q2: How does SC-1 interact with STAT3?

A2: SC-1 inhibits the phosphorylation of STAT3 at tyrosine 705. This inhibition disrupts STAT3 dimerization and its translocation to the nucleus, effectively preventing the transcription of STAT3-driven genes. []

Q3: What are the downstream effects of SC-1-mediated STAT3 inhibition?

A3: SC-1-mediated STAT3 inhibition leads to:

- Downregulation of STAT3 target genes: This includes genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., survivin, Mcl-1). [, , ]

- Induction of apoptosis: SC-1 promotes apoptosis in various cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

Q4: Does SC-1 affect other signaling pathways?

A4: While SC-1 primarily targets STAT3, research suggests it may also influence Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1) activity. SC-1 was found to enhance SHP-1 activity, which contributes to STAT3 dephosphorylation. [, ]

Q5: What is known about the structure of SC-1?

A5: SC-1 is a sorafenib derivative specifically designed to lack sorafenib's kinase inhibitory activity. While its exact structure hasn't been explicitly detailed in the provided abstracts, it's described as structurally similar to sorafenib. [, ]

Q6: Is there information available on SC-1's material compatibility, stability, or catalytic properties?

A6: The provided abstracts primarily focus on SC-1's biological activity and mechanism of action in various cancer models. They don't offer information about its material compatibility, stability outside biological contexts, or any catalytic properties. Further research is needed to explore these aspects.

Q7: Are there any computational studies or established SAR data for SC-1? What about its stability and formulation?

A7: The abstracts don't provide details on computational chemistry studies, quantitative SAR data, or specific formulation strategies for SC-1. These are areas that could benefit from further investigation.

Q8: Are there specific SHE regulations related to SC-1?

A8: As SC-1 is primarily researched in a laboratory setting and not yet approved for widespread use, specific SHE regulations beyond standard laboratory safety protocols wouldn't be publicly available at this stage.

Q9: What is known about SC-1's pharmacokinetic profile?

A9: The provided research primarily focuses on in vitro and xenograft models. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), haven't been explicitly described in these abstracts.

Q10: What evidence supports SC-1's efficacy in preclinical models?

A10: Several lines of evidence suggest SC-1's potential efficacy:

- In vitro studies: SC-1 effectively induces apoptosis in several cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

- Xenograft models: SC-1 administration significantly reduced tumor growth in mouse models of breast cancer, supporting its in vivo antitumor activity. [, ]

Q11: Have there been any clinical trials conducted with SC-1?

A11: While the abstracts mention SC-1's use in a Phase II clinical trial for gastric carcinoma, they don't elaborate on the trial's design or outcomes. [] More information is needed to assess its clinical efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![2-(ethanesulfonyl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2557993.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)